ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate
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Overview
Description
Thiazoles are a type of organic compound that includes a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their aromaticity and significant pi-electron delocalization . Triazoles, on the other hand, are a type of organic compound that includes a five-membered ring made up of two carbon atoms and three nitrogen atoms. Both thiazoles and triazoles are found in a variety of specialized products and biomolecules .
Molecular Structure Analysis
Thiazoles and triazoles are both heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings . They are also both aromatic, meaning they have a cyclic, planar molecular structure with a ring of resonance bonds .Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions, including electrophilic substitution and deprotonation . They can also participate in reactions with various reagents to form new compounds .Physical and Chemical Properties Analysis
Thiazoles are typically pale yellow liquids with a pyridine-like odor . They have a molecular formula of C3H3NS and a molar mass of 85.12 g/mol . The physical and chemical properties of triazoles can vary depending on the specific compound.Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Screening of Thiazole Substituted 1,3,4-Oxadiazole Derivatives : Research by Kokate and Patil (2021) details the synthesis of thiazole substituted 1,3,4-oxadiazole derivatives, demonstrating their good antibacterial and antifungal activity. This suggests the potential of similar compounds, including ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate, in antimicrobial applications (Kokate & Patil, 2021).
Heterocyclic Compound Synthesis
Efficient Synthesis of Triazolothiadiazinyl-pyrazolone and Pyrazolyl-triazolothiadiazine Derivatives : Aychiluhim and Rao (2014) developed a one-pot, multicomponent reaction method for the efficient synthesis of various heterocyclic compounds. This showcases the versatility in synthesizing complex molecules that may include structures similar to the target compound, indicating its relevance in the creation of diverse heterocyclic frameworks (Aychiluhim & Rao, 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-3-25-15(23)8-11(22)10-26-16-19-18-14(20(16)2)9-21-12-6-4-5-7-13(12)27-17(21)24/h4-7H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGTYKUVWBFJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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